molecular formula C14H17N3O5S B2678563 3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396805-73-4

3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2678563
CAS No.: 1396805-73-4
M. Wt: 339.37
InChI Key: MFKYODQBYTUBPC-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with an azetidine ring. The azetidine moiety is further functionalized with a (5-methylthiophen-2-yl)methyl group, introducing sulfur-containing aromaticity. The oxalate salt enhances solubility and stability for pharmacological applications. This compound belongs to a class of molecules explored for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its synthesis likely involves multi-step cyclization and functionalization strategies, as seen in analogous oxadiazole derivatives .

Properties

IUPAC Name

3-methyl-5-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.C2H2O4/c1-8-3-4-11(17-8)7-15-5-10(6-15)12-13-9(2)14-16-12;3-1(4)2(5)6/h3-4,10H,5-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKYODQBYTUBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound belonging to the class of 1,2,4-oxadiazoles. This class is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound combines an azetidine ring with a 1,2,4-oxadiazole moiety, which may enhance its pharmacological potential.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Antifungal Activity : Some oxadiazole derivatives have shown efficacy against fungal pathogens by inhibiting key enzymes involved in fungal metabolism .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. Oxadiazole derivatives have been linked to reduced inflammation through the inhibition of pro-inflammatory cytokines and pathways .

Anticancer Activity

There is emerging evidence that compounds with the 1,2,4-oxadiazole scaffold possess anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their activity against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition in both active and dormant states .
    • Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives
    Compound IDMIC (µg/mL)Activity
    8a4Strong
    8b8Moderate
  • Inflammation Inhibition Studies :
    • Research has indicated that certain oxadiazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a robust anti-inflammatory effect .
  • Anticancer Mechanism Exploration :
    • A comparative study highlighted that specific modifications in the oxadiazole structure could enhance anticancer potency by improving binding affinity to target proteins in cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives containing the oxadiazole ring possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-5-(1-((5-methylthiophen-2-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalateStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds with similar structures have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a recent investigation, a series of 1,2,4-oxadiazole derivatives were synthesized and tested against cancer cell lines. The results indicated that compounds with azetidine substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study highlighted the potential of this compound as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Oxadiazoles are also recognized for their anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit inflammatory cytokines and mediators in vitro. This property makes it a candidate for treating inflammatory diseases .

Pesticide Development

The unique chemical structure of oxadiazoles allows them to be explored as potential pesticides. Research indicates that derivatives can effectively combat agricultural pests while being less harmful to beneficial organisms .

Data Table: Pesticidal Efficacy of Oxadiazole Derivatives

CompoundTarget PestEfficacy (%)
This compoundAphis gossypii85
Spodoptera frugiperda78

Material Science

The incorporation of oxadiazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. These compounds can serve as additives in creating high-performance materials suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Key Differences
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Trichloromethyl at C5 Lacks azetidine and thiophene; reactive trichloromethyl group enhances electrophilicity.
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Sulfonyl linker between azetidine and thiophene Sulfonyl group increases polarity and hydrogen-bonding potential vs. methyl linker.
3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Thiazole-tethered aryl groups at C5 Thiazole replaces azetidine; aromatic substituents modulate lipophilicity.
3-((3-(p-Tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Isoxazole-tethered tolyl group Isoxazole introduces additional nitrogen; demonstrates anti-HIV activity.

Physicochemical Properties

  • Solubility : The oxalate salt of the target compound enhances aqueous solubility (>10 mg/mL) vs. neutral forms of analogues (e.g., <1 mg/mL for thiazole derivatives) .
  • LogP : Estimated LogP = 2.1 (thiophene and azetidine balance lipophilicity), compared to LogP = 3.5 for trichloromethyl derivatives .

Q & A

Q. How should researchers address conflicting biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media). Cross-validate using orthogonal methods (e.g., in vitro vs. ex vivo models). Conflicting results may arise from off-target effects or differences in compound solvation states .

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